Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl

PROTAC GSPT1 Targeted Protein Degradation

Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl (CAS: 3034310-18-1) is a heterobifunctional linker molecule specifically designed for Proteolysis Targeting Chimera (PROTAC) research and development. Its structure features a Boc-protected azetidine moiety and a tetrahydropyrimidinone core linked to a bromophenyl group, with a molecular formula of C20H28BrN3O3 and molecular weight of 438.36 g/mol.

Molecular Formula C20H28BrN3O3
Molecular Weight 438.4 g/mol
Cat. No. B15540954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl
Molecular FormulaC20H28BrN3O3
Molecular Weight438.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H28BrN3O3/c1-20(2,3)27-19(26)23-13-15(14-23)8-11-22-9-5-10-24(18(22)25)17-7-4-6-16(21)12-17/h4,6-7,12,15H,5,8-11,13-14H2,1-3H3
InChIKeyPUMXLQYTYYMFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl: A Specialized PROTAC Linker for Targeted Protein Degradation


Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl (CAS: 3034310-18-1) is a heterobifunctional linker molecule specifically designed for Proteolysis Targeting Chimera (PROTAC) research and development [1]. Its structure features a Boc-protected azetidine moiety and a tetrahydropyrimidinone core linked to a bromophenyl group, with a molecular formula of C20H28BrN3O3 and molecular weight of 438.36 g/mol . This compound serves as a critical intermediate in the synthesis of PROTAC molecules, where it functions as the central linker connecting an E3 ubiquitin ligase ligand to a target protein ligand . Its primary documented application is as an essential building block in the synthesis of PROTAC GSPT1 degrader-1 (HY-159609), a research compound designed to degrade the G1 to S phase transition protein 1 (GSPT1) [2].

Why Generic Linker Substitution Is Inadvisable for Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl


In PROTAC design, the linker is not an inert spacer but a critical structural component that directly influences ternary complex formation, degradation efficiency, and overall physicochemical properties [1]. The specific combination of a rigid tetrahydropyrimidinone ring, a conformationally constrained Boc-protected azetidine, and a bromophenyl functional handle in this compound defines a unique three-dimensional orientation and electronic profile that cannot be replicated by generic PEG-based or alkyl-chain linkers. Substitution with an alternative linker of similar length but different composition would alter the relative spatial positioning between the E3 ligase ligand and target protein ligand, potentially disrupting productive ternary complex formation and leading to reduced degradation efficiency or complete loss of activity. Procurement of this specific linker ensures experimental reproducibility with the PROTAC GSPT1 degrader-1 (HY-159609) scaffold, for which it is a validated and essential component [2]. The bromophenyl group also provides a defined synthetic handle for downstream conjugation chemistry that alternative linkers lack [3].

Quantitative Evidence Guide: Differentiating Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl from Generic Linkers


Validated Linker Performance in a High-Potency PROTAC Degrader

Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl is the specific linker component in PROTAC GSPT1 degrader-1 (Compound F), which achieves 95% degradation of GSPT1 at 1 μM concentration and 86% degradation at 0.1 μM concentration in cellular assays . This linker-containing PROTAC inhibits HL-60 cell viability with an IC50 of 9.2 nM, demonstrating the functional viability of this linker architecture in generating high-potency degraders [1]. While direct linker-to-linker comparative data are not publicly available, the degradation efficiency achieved with this specific linker-containing construct provides a performance benchmark for this linker scaffold.

PROTAC GSPT1 Targeted Protein Degradation

Unique Structural Features: Azetidine-Tetrahydropyrimidinone-Bromophenyl Triad

This linker incorporates a distinctive combination of three functional modules: (1) an N-Boc-protected azetidine ring, (2) a 2-oxotetrahydropyrimidin-1(2H)-yl core, and (3) a 3-bromophenyl substituent [1]. The tetrahydropyrimidinone ring provides conformational rigidity that restricts rotational freedom between linked ligands, a design feature known to influence ternary complex stability in PROTACs [2]. The bromophenyl group serves as a functional handle for further synthetic elaboration via cross-coupling chemistry. Compared to flexible PEG-based linkers that introduce significant conformational entropy, this rigid heterocyclic linker imposes a defined spatial orientation that may favor productive ternary complex geometry [3]. In contrast to simple alkyl-chain linkers, the tetrahydropyrimidinone moiety contributes hydrogen-bonding potential and increased polarity that can modulate solubility and permeability.

PROTAC Linker Design Heterocyclic Chemistry Molecular Rigidity

Essential Building Block for PROTAC GSPT1 Degrader-1 (HY-159609)

Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl (HY-159619) is an essential and non-substitutable building block for the synthesis of PROTAC GSPT1 degrader-1 (HY-159609), along with the target protein ligand 5-Br-4-Cl-Pyrrolo-pyroxypyridine (HY-W599025) and the E3 ligase ligand (HY-W087383) [1]. No alternative linker is documented to produce the same PROTAC construct with equivalent degradation activity. The defined synthetic route to this specific PROTAC requires this precise linker structure, and substitution would generate a different chemical entity with unknown activity and unvalidated performance [2]. Researchers seeking to reproduce published results or build upon this PROTAC scaffold must procure this exact linker to maintain chemical identity and ensure experimental reproducibility.

PROTAC Synthesis GSPT1 Degradation Research Tool Compounds

Optimal Application Scenarios for Boc-azetidine-2C-oxotetrahydropyrimidin-bromophenyl


Synthesis of PROTAC GSPT1 Degrader-1 for Targeted Protein Degradation Studies

This compound is specifically required for the synthesis of PROTAC GSPT1 degrader-1 (HY-159609), a research tool that degrades GSPT1 with 95% efficiency at 1 μM and inhibits HL-60 cell viability with an IC50 of 9.2 nM . Researchers investigating GSPT1 as a therapeutic target in hematological malignancies or other cancers will need this linker to produce the validated PROTAC construct. The linker's rigid tetrahydropyrimidinone-azetidine architecture is integral to the degrader's functional activity, and substitution is not possible without altering the compound's identity.

Structure-Activity Relationship (SAR) Studies of PROTAC Linker Composition

Medicinal chemistry teams optimizing PROTAC linkers can use this compound as a reference scaffold for SAR studies. Its unique combination of a constrained azetidine ring and a heterocyclic tetrahydropyrimidinone core provides a defined baseline for evaluating how modifications to linker rigidity, hydrogen-bonding capacity, and substitution pattern affect ternary complex formation and degradation efficiency [1]. The bromophenyl group also enables further diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore linker SAR.

Development of Novel GSPT1-Targeting PROTAC Libraries

Given the emerging interest in GSPT1 as a target for acute myeloid leukemia and MYC-driven cancers, this linker can serve as a starting point for developing focused PROTAC libraries [2]. The validated performance of PROTAC GSPT1 degrader-1 demonstrates that this linker architecture is compatible with efficient protein degradation, providing a foundation for systematic variation of target protein ligands while maintaining the proven linker scaffold.

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